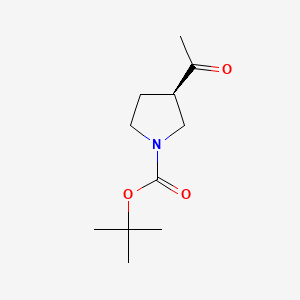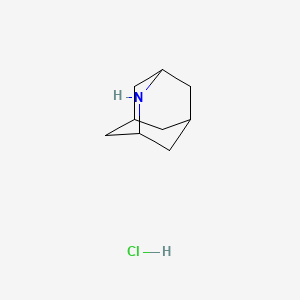
N-Hydroxy Riluzole O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Riluzole O-β-D-Glucuronide is a metabolite of the anti-convulsant agent riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). This compound is an analytical standard and drug development metabolite, playing a significant role in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Riluzole O-β-D-Glucuronide involves the glucuronidation of N-Hydroxy Riluzole. This process typically requires the use of glucuronidation reagents and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety to the N-Hydroxy Riluzole molecule .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale glucuronidation reactions under controlled conditions to produce the compound in sufficient quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Riluzole O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pH, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
N-Hydroxy Riluzole O-β-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its role in biological processes and its interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and its role as a metabolite of riluzole in the treatment of ALS.
Mechanism of Action
The mechanism of action of N-Hydroxy Riluzole O-β-D-Glucuronide involves its interaction with molecular targets and pathways associated with its parent compound, riluzole. Riluzole is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular events following transmitter binding at excitatory amino acid receptors . These actions contribute to its neuroprotective effects and its use in treating ALS .
Comparison with Similar Compounds
Similar Compounds
Riluzole: The parent compound of N-Hydroxy Riluzole O-β-D-Glucuronide, used in the treatment of ALS.
N-Hydroxy Riluzole: A precursor to the glucuronide form, also studied for its therapeutic effects.
Riluzole N-β-D-Glucuronide: Another glucuronide derivative of riluzole with similar properties.
Uniqueness
This compound is unique due to its specific glucuronidation, which affects its pharmacokinetics and biological activity. This compound’s distinct structure and properties make it valuable for research and therapeutic applications .
Properties
CAS No. |
1394929-56-6 |
|---|---|
Molecular Formula |
C14H13F3N2O8S |
Molecular Weight |
426.319 |
IUPAC Name |
3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24) |
InChI Key |
FFSAFFLDTNIAHQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
1-O-[[6-(Trifluoromethoxy)-2-benzothiazolyl]amino]-β-D-glucopyranuronic Acid_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)



![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)


![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)



